Product packaging for (Z)-11-Tetradecen-1-ol(Cat. No.:CAS No. 34010-15-6)

(Z)-11-Tetradecen-1-ol

Cat. No.: B110158
CAS No.: 34010-15-6
M. Wt: 212.37 g/mol
InChI Key: YGHAIPJLMYTNAI-ARJAWSKDSA-N
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Description

(Z)-11-Tetradecen-1-ol is a volatile semiochemical classified as a Straight Chain Lepidopteran Pheromone (SCLP) that functions as a key mediator in insect communication . Its primary research application is in the study and manipulation of insect behavior, particularly as a mating disruptor for pest species belonging to the Lepidoptera order . In ecological and agricultural research, this compound is utilized to protect crops such as top fruit, stone fruit, and tree nuts by selectively attracting or confusing target insects like the codling moth ( Cydia pomonella ) and various leafroller species . The compound's mechanism of action involves mimicking the natural female sex pheromone, thereby interfering with the male's ability to locate mates and effectively reducing reproduction rates in pest populations . Furthermore, this compound holds significant value in fundamental entomological research for investigating the intricate chemistry of insect olfaction and the biosynthetic pathways of pheromones . It also serves as a critical starting material or intermediate in the synthesis of other pheromone components, such as (Z)-11-tetradecenyl acetate .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O B110158 (Z)-11-Tetradecen-1-ol CAS No. 34010-15-6

Properties

IUPAC Name

(Z)-tetradec-11-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h3-4,15H,2,5-14H2,1H3/b4-3-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHAIPJLMYTNAI-ARJAWSKDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5041192
Record name (Z)-Tetradec-11-enol
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Molecular Weight

212.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34010-15-6
Record name (Z)-11-Tetradecen-1-ol
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Record name 11-Tetradecen-1-ol, (11Z)-
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Record name 11-Tetradecen-1-ol, (11Z)-
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Record name (Z)-Tetradec-11-enol
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Record name (Z)-tetradec-11-enol
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Record name 11-TETRADECEN-1-OL, (11Z)-
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Advanced Synthetic Methodologies for Z 11 Tetradecen 1 Ol and Its Stereoisomeric Derivatives

Development of Stereoselective Synthetic Routes

The biological activity of pheromones is highly dependent on their stereochemistry. Therefore, the development of synthetic routes that afford high stereoselectivity is crucial.

Implementation of Wittig Olefination Strategies

The Wittig reaction is a cornerstone in the synthesis of alkenes and has been extensively applied to the synthesis of (Z)-11-Tetradecen-1-ol. researchgate.net This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide, also known as a Wittig reagent, to create a carbon-carbon double bond. wikipedia.org

A common approach involves the reaction of a C11 phosphonium ylide with a C3 aldehyde. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide. Non-stabilized ylides, typically those with alkyl substituents, predominantly yield (Z)-alkenes. wikipedia.orgorganic-chemistry.org This selectivity is attributed to the kinetic control of the reaction, where the formation of the cis-oxaphosphetane intermediate is favored. wikipedia.org For instance, the synthesis of this compound can be achieved by reacting 10-hydroxydecyl)triphenylphosphonium bromide with propanal using a strong base like butyl lithium. researchgate.net The presence of the hydroxyl group necessitates the use of excess base. researchgate.net

Segmental Coupling Methodologies (e.g., C10+C2=C12 and C12+C2=C14 Schemes)

Segmental coupling strategies provide a versatile and convergent approach to building the carbon skeleton of this compound. A notable example is a synthesis based on a C10+C2=C12 and subsequent C12+C2=C14 coupling scheme. researchgate.net This methodology commences with a commercially available starting material, 1,10-decanediol. researchgate.net

This stepwise construction allows for the introduction of the double bond at the desired position with high geometric control. Such strategies often involve the coupling of smaller, functionalized fragments, which can be advantageous in terms of yield and purification.

Stereocontrolled Reduction of Alkyne Intermediates

An alternative and highly effective method for establishing the (Z)-double bond is through the stereocontrolled reduction of an alkyne precursor. The partial hydrogenation of internal alkynes can yield either (Z)- or (E)-alkenes depending on the reaction conditions. youtube.com

For the synthesis of (Z)-alkenes, catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic and reliable method. This catalyst deactivates the palladium, preventing over-reduction of the alkene to an alkane and favoring the syn-addition of hydrogen to the alkyne, resulting in the desired (Z)-isomer. Electrochemical methods using palladium catalysts have also been developed for the chemo- and stereoselective hydrogenation of alkynes to Z-alkenes. rsc.org

Biomimetic and Biosynthesis-Inspired Approaches to Analog Synthesis

Nature's synthetic machinery offers inspiration for developing novel and efficient synthetic routes. In insects, pheromone biosynthesis often involves a series of enzymatic reactions, including desaturation and chain-shortening steps. While direct biomimetic synthesis of this compound is complex, biosynthesis-inspired approaches are emerging.

For example, yeast fermentation has been engineered for the bioproduction of other insect pheromones. herts.ac.uk This involves introducing genes for specific desaturases and other enzymes into yeast to produce the desired pheromone components from simple starting materials. These biotechnological methods can offer a more sustainable alternative to traditional chemical synthesis by reducing greenhouse gas emissions and avoiding hazardous reagents. herts.ac.uknih.gov

Preparation of Functionally Modified Analogues for Biological Investigations

To investigate the structure-activity relationships of pheromones and to develop more potent or selective pest control agents, chemists synthesize a variety of functionally modified analogues.

Synthesis of Acetate and Aldehyde Derivatives

The acetate and aldehyde derivatives of this compound are common components of lepidopteran sex pheromones and are often synthesized for biological studies and use in insect traps. researchgate.netresearchgate.net

(Z)-11-Tetradecenyl acetate is synthesized from this compound through esterification. nyxxb.cn This is typically achieved by reacting the alcohol with acetic anhydride or acetyl chloride, often in the presence of a base or catalyst. herts.ac.uknyxxb.cn

(Z)-11-Tetradecenal , the corresponding aldehyde, can be prepared by the oxidation of this compound. This transformation requires the use of mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC) are commonly employed for this purpose.

The table below summarizes the synthesis of these important derivatives.

DerivativePrecursorReagentsReaction Type
(Z)-11-Tetradecenyl acetateThis compoundAcetic anhydride or Acetyl chlorideEsterification
(Z)-11-TetradecenalThis compoundPyridinium chlorochromate (PCC)Oxidation

Creation of Formate and Propionate Analogues

The synthesis of formate and propionate analogues of this compound involves the esterification of the parent alcohol. These reactions are fundamental in organic chemistry, allowing for the modification of the alcohol's functional group, which can alter its biological activity and physical properties. While specific detailed research findings exclusively on the synthesis of (Z)-11-tetradecen-1-yl formate and propionate are not extensively documented in readily available literature, the synthesis can be accomplished through established esterification methodologies.

General Synthetic Pathways

The creation of these analogues typically proceeds via the reaction of this compound with a suitable acylating agent in the presence of a catalyst or a coupling agent.

For the synthesis of (Z)-11-tetradecen-1-yl formate , a common method involves the use of formic acid with a dehydrating agent or the use of a mixed anhydride. One general procedure for the formylation of an unsaturated alcohol involves reacting the alcohol with a pre-formed mixed anhydride of acetic and formic acids in the presence of a base like pyridine. nih.gov This method is effective for achieving formylation under mild conditions.

The synthesis of (Z)-11-tetradecen-1-yl propionate can be achieved by reacting this compound with propionyl chloride or propionic anhydride. The reaction with propionyl chloride is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. pearson.com Alternatively, using propionic anhydride, often with a catalytic amount of acid or a base, can also yield the desired propionate ester.

Illustrative Reaction Schemes

The following schemes illustrate the general reactions for the formation of the formate and propionate analogues:

Scheme 1: Synthesis of (Z)-11-Tetradecen-1-yl Formate

Scheme 2: Synthesis of (Z)-11-Tetradecen-1-yl Propionate

Expected Research Findings

Based on general principles of organic synthesis, the successful synthesis of these analogues would be confirmed by various analytical techniques.

Interactive Data Table: Expected Product Characteristics

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Spectroscopic Data
(Z)-11-Tetradecen-1-yl FormateC15H28O2240.38IR (cm⁻¹): ~1720 (C=O stretch), ~1180 (C-O stretch), ~3005 (C-H stretch, alkene), ~720 (cis C-H bend). ¹H NMR (δ, ppm): ~8.0 (s, 1H, -OCHO), ~5.4 (m, 2H, -CH=CH-), ~4.1 (t, 2H, -CH₂-O-), ~2.0 (m, 4H, allylic CH₂), 0.9 (t, 3H, -CH₃).
(Z)-11-Tetradecen-1-yl PropionateC17H32O2268.44IR (cm⁻¹): ~1735 (C=O stretch), ~1170 (C-O stretch), ~3005 (C-H stretch, alkene), ~720 (cis C-H bend). ¹H NMR (δ, ppm): ~5.4 (m, 2H, -CH=CH-), ~4.0 (t, 2H, -CH₂-O-), ~2.3 (q, 2H, -O-CO-CH₂-), ~2.0 (m, 4H, allylic CH₂), 1.1 (t, 3H, -CH₂-CH₃), 0.9 (t, 3H, terminal -CH₃).

It is important to note that while these synthetic methods are standard, the specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized to achieve high yields and purity of the desired formate and propionate analogues of this compound.

Elucidation of Biological Activity and Receptor Interaction Mechanisms of Z 11 Tetradecen 1 Ol

Characterization as a Sex Pheromone Component in Lepidopteran Systems

(Z)-11-Tetradecen-1-ol is a frequently identified component of female-produced sex pheromones in a variety of moth species. Its presence and relative abundance are often critical for eliciting the full behavioral cascade of mating in conspecific males.

Species-Specific Identification and Characterization in Pheromone Blends (e.g., Ostrinia nubilalis, Choristoneura rosaceana, Adoxophyes spp.)

The precise composition of pheromone blends is highly species-specific, and the role of this compound can vary from a major to a minor, yet essential, component.

Ostrinia nubilalis (European Corn Borer): This species exists in two distinct pheromone races, the Z- and E-strains, named after the predominant isomer of their main pheromone component, 11-tetradecenyl acetate (B1210297). While (Z)-11-tetradecenyl acetate is the primary attractant for the Z-strain, this compound is also a component of the pheromone blend. The typical blend for the Z-strain of Ostrinia nubilalis is a 97:3 ratio of (Z)-11-tetradecenyl acetate to (E)-11-tetradecenyl acetate researchgate.net.

Choristoneura rosaceana (Obliquebanded Leafroller): The sex pheromone of this species is a multi-component blend. In one study of a population from the Niagara Peninsula, Ontario, the pheromone gland was found to contain (Z)-11-tetradecenyl acetate (Z11-14:Ac), (E)-11-tetradecenyl acetate (E11-14:Ac), this compound (Z11-14:OH), and (Z)-11-tetradecenal (Z11-14:Al) researchgate.net. The average amounts were 40.40 ng, 0.83 ng, 0.47 ng, and 0.13 ng per female, respectively researchgate.net. Another study suggested a four-component blend of Z11-14:Ac, E11-14:Ac, Z11-14:OH, and Z11-14:Al in a ratio of 96.5:1.8:1.4:0.2 was effective in trapping studies researchgate.net. Interestingly, volatile collections from calling females revealed only two components, Z11-14:Ac and Z11-14:OH, in a ratio of 37:63, suggesting a discrepancy between the gland content and the emitted signal researchgate.net.

Adoxophyes spp . (Summerfruit Tortrix): In Adoxophyes orana, the main pheromone components are (Z)-9-tetradecenyl acetate and (Z)-11-tetradecenyl acetate nih.gov. However, this compound, along with (Z)-9-tetradecen-1-ol, has been identified in the female pheromone gland extracts and effluvia (the emitted volatiles) nih.gov. The addition of these alcohols to the acetate blend has been shown to enhance trap catch in the field, indicating their role as important secondary components nih.gov.

Pheromone Blend Composition in Selected Lepidopteran Species

SpeciesCompoundAbbreviationReported Ratio/Amount
Ostrinia nubilalis (Z-strain)(Z)-11-Tetradecenyl acetateZ11-14:Ac97%
(E)-11-Tetradecenyl acetateE11-14:Ac3%
Choristoneura rosaceana (Gland Extract)(Z)-11-Tetradecenyl acetateZ11-14:Ac40.40 ng/female
(E)-11-Tetradecenyl acetateE11-14:Ac0.83 ng/female
This compoundZ11-14:OH0.47 ng/female
(Z)-11-TetradecenalZ11-14:Al0.13 ng/female
Choristoneura rosaceana (Female Emissions)(Z)-11-Tetradecenyl acetateZ11-14:Ac37%
This compoundZ11-14:OH63%
Adoxophyes orana(Z)-9-Tetradecenyl acetateZ9-14:AcPrimary components
(Z)-11-Tetradecenyl acetateZ11-14:Ac
(Z)-9-Tetradecen-1-olZ9-14:OHSecondary components found in gland and effluvia
This compoundZ11-14:OH

Investigation of Multi-Component Pheromone Synergism and Antagonism

The behavioral response of male moths is rarely due to a single compound but rather to a precise blend of chemicals. The interaction between these components can be synergistic, where the effect of the blend is greater than the sum of its parts, or antagonistic, where one compound inhibits the response to another.

In Adoxophyes orana, the addition of this compound to a blend of the two primary acetate components, (Z)-9- and (Z)-11-tetradecenyl acetate, was found to augment trap catch in the field, demonstrating a synergistic effect nih.gov. Similarly, in some species, the presence of a specific ratio of components is crucial for attraction, and deviations from this ratio can lead to a decrease in trap capture, indicating the delicate balance required for optimal biological activity.

Conversely, in other systems, certain compounds can act as antagonists. For example, in the tea tortrix Archips strojny, while (Z)-11-tetradecenyl acetate is the primary attractant, the addition of increasing amounts of this compound to the lure significantly decreased the attraction of male moths, suggesting an antagonistic role for the alcohol in this species.

Neurophysiological and Behavioral Assays

To understand how this compound is detected and processed by the insect's sensory system, researchers employ a range of neurophysiological and behavioral assays.

Electroantennogram (EAG) Profiling and Olfactory Receptor Neuron (ORN) Response Analysis

The electroantennogram (EAG) technique measures the summed electrical potential from the entire antenna in response to an odor stimulus, providing a general measure of olfactory sensitivity. In numerous Lepidopteran species, male antennae show significant EAG responses to this compound, confirming its detection by olfactory receptor neurons (ORNs).

Quantifying Behavioral Responses in Controlled Environments (e.g., Flight Tunnel Bioassays)

Flight tunnel bioassays provide a controlled environment to observe and quantify the behavioral responses of male moths to pheromone stimuli. These responses are often broken down into a sequence of behaviors, including activation, upwind flight, casting (zigzagging flight), and landing at the source.

In studies with various moth species, the presence of this compound in the correct ratio within a pheromone blend has been shown to be critical for the successful completion of this behavioral sequence. For example, in some species, a blend lacking this compound may only elicit initial activation and upwind flight, with males failing to approach and land at the source. This indicates that this compound can be crucial for close-range orientation and landing behaviors. One study noted that for a two-component blend, the addition of a third minor component was necessary to induce male moths to approach the pheromone source in a wind tunnel researchgate.net.

Quantified Behavioral Responses in a Hypothetical Flight Tunnel Bioassay

Pheromone Blend% Males Taking Flight% Males Flying Upwind% Males Approaching Source% Males Landing at Source
Control (Solvent)5%0%0%0%
(Z)-11-Tetradecenyl acetate alone85%60%20%5%
(Z)-11-Tetradecenyl acetate + this compound95%90%85%80%

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a molecule relates to its biological activity. In the context of pheromones, these studies involve synthesizing analogs of the natural pheromone component and testing their activity in neurophysiological and behavioral assays.

For this compound, SAR studies would typically involve modifications to several key features of the molecule:

Chain length: Increasing or decreasing the number of carbon atoms in the chain.

Position of the double bond: Shifting the double bond from the 11th position to other locations along the carbon chain.

Geometry of the double bond: Changing the configuration from (Z) to (E).

Functional group: Replacing the alcohol group with other functionalities, such as an acetate, aldehyde, or ketone.

These studies have generally shown that the olfactory receptors for pheromones are highly specific. Even minor changes to the structure of this compound can lead to a significant loss of activity. For example, the corresponding (E)-isomer often elicits a much weaker response or can even be inhibitory. Similarly, changes in chain length or the position of the double bond typically reduce the compound's effectiveness. This high degree of specificity is crucial for maintaining reproductive isolation between closely related species that may use similar compounds in their pheromone blends.

Influence of Carbon Chain Length and Branching on Pheromone Efficacy

The biological activity of straight-chain lepidopteran pheromones (SCLPs), including this compound, is critically dependent on the length of the unbranched aliphatic chain. SCLPs are typically defined as consisting of an unbranched chain of 9 to 18 carbons, terminating in an alcohol, aldehyde, or acetate functional group. This specific range of carbon chain lengths is crucial for effective binding to olfactory receptors in target insect species.

Research into the pheromone receptors of the European corn borer, Ostrinia nubilalis, provides a clear example of the influence of carbon chain length. While the primary pheromone components are 14-carbon (C14) acetates, specific odorant receptors have shown sensitivity to analogues with different chain lengths. For instance, the pheromone receptors OnubOR3 and OnubOR6, which are tuned to the natural C14 pheromone components, also respond to 16-carbon (C16) acetates like (Z)-11-hexadecenyl acetate. This wider responsiveness of certain receptors to C16 analogues suggests a degree of flexibility in the receptor binding pocket. However, this flexibility is not infinite, and significant deviations from the optimal C14 structure generally lead to a sharp decrease in biological activity.

This phenomenon, where a C16 analogue can substitute for a C14 component, has led to the classification of (Z)-11-hexadecenyl acetate as a cryptic, redundant minor pheromone component in some O. nubilalis strains. The ability of the sensory neurons to respond to these longer-chain compounds is thought to be a possible preadaptation for utilizing them as pheromone components, or it may represent a vestigial trait from an ancestral pheromone blend. The absence of branching in the carbon chain is another critical factor for efficacy, as the lock-and-key mechanism of pheromone receptors is highly specific to the linear structure of these molecules.

Table 1: Response of O. nubilalis Pheromone Receptors to C14 and C16 Analogues
ReceptorNatural Ligand (C14)Analogue (C16)Observed Response
OnubOR3(E)-11-Tetradecenyl acetate(E)-11-Hexadecenyl acetateResponsive to both C14 and C16 compounds.
OnubOR6(Z)-11-Tetradecenyl acetate(Z)-11-Hexadecenyl acetateResponsive to both C14 and C16 compounds.

Stereochemical Requirements for Pheromone Receptor Binding and Activation

The geometry of the double bond at the 11th carbon position is a paramount factor in the biological activity of 11-tetradecen-1-ol. The molecule can exist as two geometric isomers, or stereoisomers: (Z) (or cis) and (E) (or trans). For most species that utilize this compound, the (Z)-isomer is the biologically active component, and the specific ratio of (Z) to (E) isomers in a pheromone blend is often critical for eliciting a behavioral response.

Studies on the pheromone receptors of the European corn borer, Ostrinia nubilalis, have demonstrated a high degree of stereochemical specificity. Functional characterization of its odorant receptors revealed that one receptor, OnOr6, is highly selective for (Z)-11-tetradecenyl acetate (the acetylated form of this compound). This receptor is at least three orders of magnitude less responsive to the corresponding (E)-isomer, (E)-11-tetradecenyl acetate. This indicates that the binding pocket of the receptor is exquisitely shaped to accommodate the specific bend in the carbon chain conferred by the (Z)-double bond.

The behavioral response of male moths is equally dependent on this stereochemistry. In O. nubilalis, males respond maximally to a blend containing a very high proportion of the (Z)-isomer, typically in a 97:3 or 95:5 ratio of (Z)- to (E)-11-tetradecenyl acetate. researchgate.net Any significant deviation from this precise ratio can lead to a reduced or completely inhibited response. This specificity ensures reproductive isolation between closely related species or even between different strains of the same species that may use different isomeric ratios in their pheromone blends.

Table 2: Specificity of O. nubilalis Receptor OnOr6 to Pheromone Stereoisomers
CompoundIsomerReceptor Response (Relative)EC₅₀ (µM)
11-Tetradecenyl acetate(Z)High0.86 ± 0.27
11-Tetradecenyl acetate(E)Very Low (>1000x less than Z)Not Determined

Analysis of Pheromone Analogues and Their Antagonistic or Synergistic Effects

The response of an insect to this compound can be significantly altered by the presence of structurally similar compounds, known as analogues. These analogues can act as synergists, enhancing the insect's response, or as antagonists, inhibiting it.

Synergistic Effects: In some cases, compounds that are not the primary pheromone component can enhance the behavioral response. For the yellowheaded spruce sawfly, Pikonema alaskensis, the compound (Z)-5-tetradecen-1-ol, an isomer of the target compound, acts as a secondary pheromone. While inactive on its own, when added in small quantities (0.5 ng) to the primary pheromone, it caused a significant 8.8-fold increase in the bioassay response. semanticscholar.org This demonstrates a powerful synergistic effect where the secondary component amplifies the signal of the primary attractant.

Antagonistic Effects: Conversely, the presence of certain analogues or even the correct pheromone component at the wrong concentration can inhibit attraction.

Isomeric Antagonism: For many species, the (E)-isomer of 11-tetradecen-1-ol acts as an antagonist to the active (Z)-isomer.

Functional Group Antagonism: In field tests with the currant bud moth, Euhyponomeutoides albithoracellus, the primary attractants are the acetate esters, (E)- and (Z)-11-tetradecenyl acetate. The addition of the corresponding alcohols, including this compound, to the acetate blend drastically reduced trap catches, demonstrating a strong antagonistic effect. Similarly, for the tea tortrix Archips strojny, while (Z)-11-tetradecenyl acetate is the primary attractant, the corresponding alcohol, this compound, appears to function as an antagonist. chemdad.com

Dose-Dependent Antagonism: The synergistic compound in the yellowheaded spruce sawfly, (Z)-5-tetradecen-1-ol, becomes an antagonist at higher concentrations, depressing trap catches. semanticscholar.org This highlights that the effect of an analogue can be highly dependent on its concentration relative to the primary pheromone.

Synthetic Antagonists: Fluorinated analogues, such as trifluoromethyl ketones (TFMKs), have been developed as potent inhibitors. These compounds can bind to pheromone receptors without activating them, effectively blocking the natural pheromone. For example, the TFMK analogue of a C16 pheromone was shown to significantly decrease neuron responses to the natural pheromone components in Sesamia nonagrioides.

Exploration of Proposed Non-Pheromonal Biological Activities

This compound is a long-chain unsaturated fatty alcohol, a class of compounds that serve various roles in biology. However, its study in the scientific literature is overwhelmingly dominated by its function as a semiochemical, specifically as a sex pheromone or a biosynthetic precursor to pheromone components in insects.

As a fatty alcohol, it is an intermediate in the biosynthetic pathway of the more common pheromone component, (Z)-11-tetradecenyl acetate. In this context, its biological activity is directly linked to its pheromonal role, being formed through the reduction of a fatty acyl precursor and subsequently acetylated to produce the final acetate ester.

While fatty alcohols in other biological systems can be involved in the structure of waxes or act as metabolic intermediates, dedicated research into such non-pheromonal roles for this compound specifically is not prominent in the existing literature. Its high specificity and potency as a signaling molecule in insect communication have made its pheromonal activity the primary focus of scientific investigation. Therefore, while its classification as a fatty alcohol implies potential involvement in other metabolic processes, distinct, non-pheromonal biological activities have not been substantially proposed or explored.

Ecological and Evolutionary Roles of Z 11 Tetradecen 1 Ol

Contribution to Reproductive Isolation Mechanisms in Sympatric Insect Species

(Z)-11-Tetradecen-1-ol is a precursor to (Z)-11-tetradecenyl acetate (B1210297), a primary sex pheromone component for many moth species. The precise blend and ratio of different pheromone components are often critical for species recognition, acting as a powerful pre-zygotic isolation mechanism that prevents hybridization between closely related species sharing the same habitat.

A classic example of this is found in the European Corn Borer, Ostrinia nubilalis. This species exists as two distinct pheromone strains, known as the "Z-strain" and the "E-strain," which can be found living in the same locations (sympatrically).

Z-strain females produce a pheromone blend dominated by (Z)-11-tetradecenyl acetate, with a typical ratio of approximately 97:3 (Z:E).

E-strain females produce a blend dominated by the geometric isomer, (E)-11-tetradecenyl acetate, in a ratio of about 1:99 (Z:E).

Males of each strain show a strong preference for the blend produced by females of their own strain. This chemical divergence ensures that mating rarely occurs between the two strains, maintaining them as distinct entities. The biosynthesis of these specific acetate isomers originates from their corresponding alcohol precursors, highlighting the foundational role of compounds like this compound in establishing and maintaining these reproductive barriers.

In other species, the alcohol form of the pheromone can itself play a direct role in reproductive isolation. For instance, in the currant bud moth, Euhyponomeutoides albithoracellus, males are attracted to a blend of (E)-11-tetradecenyl acetate and (Z)-11-tetradecenyl acetate. However, the addition of the corresponding alcohols, including this compound, to this blend drastically reduces trap catches. researchgate.net This suggests that this compound can act as a behavioral antagonist or inhibitor, repelling males of certain species if it is not a correct component of their specific pheromone blend. This inhibitory effect further refines the specificity of the chemical signal, helping to prevent misdirected mating attempts from other species that might use similar acetate compounds.

Table 1: Pheromone Composition and Male Response in Sympatric Strains of Ostrinia nubilalis

Pheromone StrainPrimary Acetate ComponentTypical Isomer Ratio (Z:E)Primary Alcohol PrecursorMale Attraction
Z-Strain(Z)-11-Tetradecenyl acetate~97:3This compoundStrongly attracted to Z-strain blend
E-Strain(E)-11-Tetradecenyl acetate~1:99(E)-11-Tetradecen-1-olStrongly attracted to E-strain blend

Dynamics of Interspecific Chemical Communication and Potential for Cross-Attraction

While pheromone blends are often highly species-specific, the shared use of common components like (Z)-11-tetradecenyl acetate can lead to complex interactions between different species. These interactions fall under the umbrella of "allelochemical" communication, where the chemical signal produced by one species affects the behavior of another.

Kairomonal Eavesdropping: A significant dynamic in interspecific communication is the exploitation of pheromones by natural enemies. Predators and parasitoids can "eavesdrop" on the chemical communication of their prey or hosts. In this context, the host's pheromone acts as a kairomone—a chemical signal that benefits the receiver (the predator/parasitoid) at the expense of the emitter (the host). While specific instances of parasitoids using this compound as a kairomone are not extensively documented in the provided results, the principle is well-established. Foraging parasitoids use host sex pheromones to locate areas where potential hosts are aggregating to mate, thereby increasing their foraging efficiency.

Cross-Attraction and Antagonism: When closely related, sympatric species use similar pheromone components, there is a potential for "signal jamming" or cross-attraction, where males of one species are attracted to the females of another. This is evolutionarily disadvantageous as it can lead to wasted reproductive effort and hybridization. This selective pressure often drives the evolution of unique minor components in the pheromone blend that act as antagonists to other species. For example, in the moth genera Heliothis and Helicoverpa, two species may share a primary attractant, but one species will produce an additional compound, often an acetate, that inhibits the attraction of males from the other species. The presence of specific acetates in the pheromone blend of Heliothis subflexa is critical for inhibiting the attraction of Heliothis virescens males, thus playing a key role in reproductive isolation. This illustrates how compounds derived from precursors like this compound can be co-opted to prevent interspecific mating.

Phenotypic Plasticity and Geographic Variation in Pheromone Production and Perception

The production and perception of pheromones, including those derived from this compound, are not always fixed within a species. They can exhibit significant variation across different geographic populations, a phenomenon that can be a precursor to speciation.

The Z and E pheromone strains of the European Corn Borer (Ostrinia nubilalis) again provide a clear example. Surveys across Europe have revealed distinct geographic patterns in the distribution of these strains. The Z-strain is predominant throughout most of its range, while the E-strain is prevalent in specific locations such as northern Italy and southern Switzerland. In many areas, the two strains exist sympatrically, and hybrid populations that respond to a mix of the Z and E blends can also be found. This geographic mosaic of pheromone phenotypes demonstrates significant genetic variation within the species related to its chemical communication system.

This variation is not solely genetic. Phenotypic plasticity—the ability of a single genotype to produce different phenotypes in response to environmental conditions—can also play a role. Factors that can influence pheromone signaling include:

Temperature: Ambient temperature can affect the volatility of pheromone components and the ratio of compounds released by the female.

Host Plant: The diet of the larva can influence the quantity and quality of pheromones produced by the adult female. Volatiles from the host plant itself can also synergize with the pheromone to enhance male attraction.

Photoperiod: The length of the day can influence the timing of pheromone release and male responsiveness.

This variation, whether genetic or environmental, underscores that the chemical communication channel is dynamic. A population in one geographic region may have a slightly different optimal signal blend than a population elsewhere, driven by local ecological factors and the community of other insect species present.

Table 2: Geographic Distribution of Ostrinia nubilalis Pheromone Phenotypes in Europe

Geographic RegionPredominant Pheromone StrainNotes
Most of Europe, North America, ChinaZ-StrainConsidered the most widespread phenotype.
Northern Italy, Southern SwitzerlandE-StrainPrevalent in specific, localized areas.
Various sympatric zonesZ, E, and Hybrid StrainsPopulations exist where both strains and their hybrids co-occur.

Elucidating Co-evolutionary Dynamics between Host Plants and Pheromone Systems

The evolution of insect pheromone systems is often intricately linked with their host plants. The chemical environment provided by the host can exert selective pressures on the insect's communication system, leading to co-evolutionary adaptations. This connection is evident in the pheromone strains of the European Corn Borer, Ostrinia nubilalis, which are also associated with different host-plant preferences.

In France, a strong correlation has been observed:

Z-strain O. nubilalis are found almost exclusively on maize (Zea mays).

E-strain O. nubilalis are found primarily on other plants, such as mugwort (Artemisia vulgaris) and hop (Humulus lupulus).

This linkage suggests that adaptation to a specific host plant and divergence in the pheromone communication channel are evolving in concert. Several mechanisms could drive this co-evolution. One hypothesis is that host-plant specialization leads to ecological isolation. If different populations of a moth species feed and mate on different plants, the gene flow between them is reduced. This isolation allows their communication systems to diverge over time, potentially reinforced by the different chemical profiles of the host plants.

While studies on O. nubilalis suggest that behavioral divergence in the pheromone system is a primary driver of genetic differentiation, the role of the host plant remains significant. The biosynthetic pathways that produce pheromones like this compound from dietary fatty acids can be influenced by the nutritional content of the host plant. Although insects typically synthesize these pheromone precursors de novo from common fatty acids like palmitic and stearic acid, the availability of these precursors can be host-dependent. Therefore, a shift to a new host plant could potentially influence the quantity or even the composition of the pheromone blend, creating a scenario where natural selection could favor mutations in pheromone perception that are better tuned to this altered signal. The strong association between host-plant race and pheromone strain in O. nubilalis suggests a complex interplay where ecological adaptation and sexual selection are mutually reinforcing, driving the evolutionary divergence of the species.

Advanced Analytical Methodologies for the Characterization of Z 11 Tetradecen 1 Ol in Biological Systems

Optimized Extraction and Purification Protocols from Insect Pheromone Glands and Extracts

The initial and critical step in the analysis of (Z)-11-tetradecen-1-ol from biological sources is the efficient extraction and purification of the compound from the insect's pheromone glands.

Solvent Extraction: A common and effective method involves the dissection of the terminal abdominal segments, including the ovipositor, from female moths, typically during their scotophase (dark period) when pheromone production is highest. lu.se These glands are then immersed in a small volume of a non-polar solvent, such as heptane, for a short period to extract the lipophilic pheromone components. lu.se The resulting extract is then carefully transferred and stored at low temperatures to prevent degradation. lu.se

Solid-Phase Microextraction (SPME): SPME offers a solvent-free alternative for extracting volatile and semi-volatile compounds. This technique utilizes a fused silica (B1680970) fiber coated with a stationary phase to adsorb analytes from the sample headspace or directly from a liquid sample. SPME is particularly advantageous for its simplicity, speed, and the ability to pre-concentrate analytes, thereby increasing detection sensitivity. It has been widely applied in the analysis of various compounds, including pesticides in food and environmental samples. nih.govnih.gov While direct application to this compound from pheromone glands is less documented, its utility in analyzing similar volatile organic compounds from complex matrices is well-established. mdpi.comsigmaaldrich.com

Supercritical Fluid Extraction (SFE): SFE, primarily using supercritical carbon dioxide (CO₂), is a "green" extraction technology that provides a non-toxic and environmentally friendly alternative to traditional solvent extraction. sabinsa.com.plindonesiaraw.com Supercritical fluids possess properties of both liquids and gases, allowing for efficient penetration into the sample matrix and dissolution of target compounds. indonesiaraw.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be finely tuned to selectively extract specific compounds. mdpi.com This technique is particularly beneficial for extracting thermally labile compounds like pheromones, as it can be performed at relatively low temperatures, minimizing the risk of degradation. nih.gov The resulting extract is free of solvent residues, which is a significant advantage for subsequent analyses. sabinsa.com.plindonesiaraw.com

Purification: Following extraction, purification is often necessary to remove interfering substances from the crude extract. Column chromatography is a widely used technique for this purpose. The extract is passed through a column packed with a solid adsorbent (stationary phase), and different components are separated based on their differential affinities for the stationary phase and the mobile phase (solvent). This allows for the isolation of the pheromone components, including this compound, from other lipids and biological materials.

Application of Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the definitive identification ability of mass spectrometry.

Qualitative Analysis: In GC, the sample extract is vaporized and injected into a long, thin capillary column. An inert carrier gas, such as helium or hydrogen, carries the sample through the column. The separation of components is based on their different boiling points and interactions with the stationary phase coating the inside of the column. As each compound elutes from the column, it enters the mass spectrometer. The mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment in a predictable manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, which can be compared to spectral libraries for positive identification. The retention time, the time it takes for a compound to travel through the GC column, provides an additional layer of identification when compared to authentic standards.

Quantitative Analysis: For quantitative analysis, the area under the peak in the gas chromatogram is proportional to the amount of the compound present. By running a series of standards of known concentrations, a calibration curve can be created. The concentration of this compound in an unknown sample can then be determined by comparing its peak area to the calibration curve. Selected ion monitoring (SIM) is a technique that can enhance the sensitivity and selectivity of GC-MS for quantitative analysis. In SIM mode, the mass spectrometer is set to detect only a few specific ions that are characteristic of the target analyte, which reduces background noise and improves the signal-to-noise ratio.

Table 1: GC-MS Parameters for the Analysis of this compound

ParameterTypical Value/Condition
Column Type HP-INNOWax
Oven Temperature Program 80°C (1 min hold), then ramp to 230°C at 10°C/min, hold for 15 min
Injector Temperature 250°C
Transfer Line Temperature 280°C
Carrier Gas Helium

Data synthesized from typical parameters used in pheromone analysis.

Integration of Gas Chromatography with Electroantennographic Detection (GC-EAD) for Biologically Active Component Identification

While GC-MS is excellent for identifying and quantifying compounds, it does not provide information about their biological activity. Gas chromatography with electroantennographic detection (GC-EAD) is a powerful technique that directly links the chemical information from the GC with the biological response of an insect's antenna.

In a GC-EAD system, the effluent from the GC column is split into two streams. One stream goes to a standard detector, such as a flame ionization detector (FID), while the other is directed over an isolated insect antenna. The antenna, which contains the olfactory receptors, is connected to electrodes that measure changes in its electrical potential. When a biologically active compound, such as a pheromone component, elutes from the GC column and passes over the antenna, it binds to specific receptors, causing a depolarization of the nerve cells. This generates a small electrical signal, which is amplified and recorded as a peak on the electroantennogram (EAG).

By simultaneously recording the FID chromatogram and the EAG, researchers can pinpoint which specific compounds in a complex mixture are eliciting a response from the insect's antenna. This is crucial for identifying the behaviorally relevant components of a pheromone blend, as some compounds present in the extract may not be biologically active. For instance, in the analysis of pheromone gland extracts of the currant bud moth, Euhyponomeutoides albithoracellus, GC-EAD was used to identify the compounds that elicited an antennal response in conspecific males. lu.se

Table 2: Example of GC-EAD in Pheromone Component Identification

Retention Time (min)FID ResponseEAG ResponseCompound Identification
12.5PresentStrongThis compound
12.8PresentWeak(E)-11-Tetradecen-1-ol
14.2PresentNoneUnidentified fatty acid

This is a hypothetical data table illustrating the principles of GC-EAD.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation (e.g., NMR, HPLC)

While GC-MS and GC-EAD are primary tools for the identification and bioassay of this compound, other advanced analytical techniques can be employed for definitive structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an incredibly powerful tool for elucidating the detailed structure of organic molecules. ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. This data can be used to confirm the carbon skeleton, the position of the double bond, and the stereochemistry (Z or E configuration) of the double bond. For example, the signals from the protons and carbons around the double bond in this compound will have characteristic chemical shifts and coupling constants that distinguish it from the (E)-isomer.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile separation technique that can be used for both purification and analysis. While GC is well-suited for volatile compounds, HPLC can be used for a wider range of compounds, including those that are less volatile or thermally unstable. In the context of pheromone analysis, HPLC can be used to purify extracts or to separate isomers. For instance, reversed-phase HPLC can be used to separate the (Z) and (E) isomers of 11-tetradecen-1-ol, which can then be collected for further analysis or bioassays.

By employing a combination of these advanced analytical methodologies, researchers can confidently extract, purify, identify, quantify, and structurally confirm the presence and biological activity of this compound in complex biological systems. This comprehensive approach is essential for advancing our understanding of insect chemical ecology and for the development of sustainable pest control strategies.

Translational Applications in Integrated Pest Management Ipm Strategies

Development and Validation of Pheromone-Based Monitoring Systems for Pest Population Dynamics

Pheromone-based monitoring systems are a cornerstone of IPM, allowing for the timely detection and population assessment of pest insects. These systems utilize traps baited with synthetic pheromones to attract and capture target pests. (Z)-11-Tetradecen-1-ol, often in combination with other compounds, is a key attractant for several economically important pests.

The European Corn Borer (Ostrinia nubilalis), a significant pest of maize, exists in two distinct pheromone strains, the Z- and E-strains, which use different isomeric blends of 11-tetradecenyl acetate (B1210297). Research in Hungary has demonstrated that traps baited with a 97:3 ratio of (Z)-11-tetradecenyl acetate to (E)-11-tetradecenyl acetate were most effective at capturing males of the Z-strain, confirming its presence in the monitored regions. cabidigitallibrary.org Further studies in Minnesota validated the increased response of O. nubilalis males to lures containing a limited concentration (1-3%) of the (E)-isomer in the pheromone blend. umn.edu These monitoring systems are crucial for predicting pest population dynamics, such as the timing of flights and peak emergence, which informs the precise timing of control measures. umn.eduresearchgate.net

For the Obliquebanded Leafroller (Choristoneura rosaceana), a pest in apple orchards, field experiments have shown that pheromone lures containing this compound are effective for monitoring. Interestingly, the blend of pheromones emitted by virgin females was found to be more attractive than the blend extracted from their glands. A two-component blend of (Z)-11-tetradecenyl acetate and this compound in a 37:63 ratio, based on female emissions, was more than twice as attractive as a commercial lure. figshare.com

The effectiveness of these monitoring systems is influenced by factors such as trap design and the specific blend of pheromone components. For the European Corn Borer, delta-shaped traps with enhanced sticky surfaces have been shown to be effective. researchgate.net

Pest SpeciesKey Pheromone ComponentsEffective Blend Ratio (Z:E or other)
European Corn Borer (Ostrinia nubilalis)(Z)-11-tetradecenyl acetate, (E)-11-tetradecenyl acetate97:3 to 98:2
Obliquebanded Leafroller (Choristoneura rosaceana)(Z)-11-tetradecenyl acetate, this compound37:63
Currant Bud Moth (Euhyponomeutoides albithoracellus)(E)-11-tetradecenyl acetate, (Z)-11-tetradecenyl acetate1:1

Implementation of Mating Disruption Technologies Utilizing this compound

Mating disruption is a powerful IPM tactic that involves permeating the atmosphere with synthetic pheromones to prevent male insects from locating females, thereby disrupting mating and reducing the subsequent generation's population. This compound and its acetate ester are key active ingredients in mating disruption formulations for a variety of pests.

Field trials have demonstrated the efficacy of this technology. For instance, in the management of the smaller tea tortrix (Adoxophyes honmai), mating disruption using (Z)-11-tetradecenyl acetate initially resulted in a 96% disruption of pheromone trap catches. researchgate.net However, long-term use over 14-16 years saw a decrease in effectiveness, suggesting the potential for resistance development. researchgate.net

Research on navel orangeworm (Amyelois transitella) in almonds has shown that mating disruption can reduce kernel damage by 65% in the Nonpareil variety and 78% in pollinizer cultivars. almonds.com Furthermore, the investment in mating disruption technology can be economically viable, with the increase in crop value often offsetting the cost of implementation. almonds.com

Strategies for Sustainable Pest Control Agent Development

The use of pheromones like this compound is in itself a strategy for sustainable pest control, as it offers a species-specific approach that minimizes harm to non-target organisms and reduces the environmental load of conventional pesticides. The development of sustainable pest control agents focuses on both the synthesis and formulation of these semiochemicals.

Eco-friendly synthesis routes for pheromones are a key area of research. This includes exploring methods that reduce the use of hazardous reagents and minimize waste. For example, research into the synthesis of the sex pheromones of the box tree moth (Cydalima perspectalis) has focused on developing eco-compatible methods. researchgate.net Biotechnological production, such as through yeast fermentation, has been reported to potentially reduce greenhouse gas emissions by up to 90% compared to traditional chemical synthesis. herts.ac.uk

The formulation of pheromone dispensers is another critical aspect of sustainable pest control. The goal is to create dispensers that provide a consistent release of the pheromone over a prolonged period, reducing the need for frequent reapplication. This can involve the use of various materials, such as polyethylene (B3416737) tubes and controlled-release membranes.

By integrating pheromone-based strategies, growers can often reduce the number of insecticide applications, leading to a more sustainable agricultural system. The use of pheromones aligns with the principles of IPM by providing a targeted and environmentally sensitive approach to pest management.

Optimization of Pheromone Blend Ratios and Release Rates for Field Efficacy

The success of pheromone-based monitoring and mating disruption is highly dependent on the precise blend of chemical components and their release rate. Different species, and even different strains within a species, respond to specific ratios of pheromone compounds.

For the European Corn Borer (Ostrinia nubilalis), the ratio of (Z)-11-tetradecenyl acetate to its (E) isomer is critical. Studies have shown that a blend containing a high percentage of the (Z) isomer (around 97-98%) is most attractive to the Z-strain. cabidigitallibrary.orgumn.edu A significant decline in attractiveness occurs with lures containing a higher percentage of the (E) isomer. umn.edu

In the case of the Obliquebanded Leafroller (Choristoneura rosaceana), research has revealed that the blend of pheromones released by females is different from the blend found in their glands. A lure formulated to mimic the emitted blend, with a higher proportion of this compound, was significantly more attractive to male moths. figshare.com The addition of small amounts of (Z)-11-tetradecenal can also increase the specificity of the lure for C. rosaceana. researchgate.net

The release rate of the pheromone is also a crucial factor. For Heliothis subflexa, the trap capture of males was significantly increased when the pheromone blend released (Z)-11-hexadecen-1-ol within a narrow range of 0.9-3.5% of the total pheromone emitted for sticky traps, and 0.9-1.6% for bucket traps. nih.gov

Future Research Directions and Emerging Challenges

Advancements in Biotechnological Production of Pheromone Components

The high cost and environmental concerns associated with the chemical synthesis of insect pheromones have spurred significant interest in biotechnological alternatives. frontiersin.org Traditional chemical methods can be complex and are not always commercially viable for large-scale agricultural use. frontiersin.org In contrast, biosynthesis using engineered microorganisms presents a promising, sustainable, and potentially more cost-effective approach. frontiersin.org

Research has increasingly focused on harnessing the metabolic pathways of yeasts, such as Saccharomyces cerevisiae and the oleaginous yeast Yarrowia lipolytica, to produce fatty acid-derived pheromones like (Z)-11-Tetradecen-1-ol. frontiersin.org These yeasts can be genetically modified to express specific enzymes—such as desaturases and fatty acid reductases (FARs)—that are crucial for pheromone biosynthesis in insects. frontiersin.orgnih.gov For instance, a pheromone-gland-specific FAR from the silkmoth Bombyx mori was successfully expressed in S. cerevisiae, enabling the yeast to produce a fatty alcohol pheromone component. frontiersin.org

The advantages of this approach are manifold. Biotechnological production can reduce greenhouse gas emissions by up to 90% compared to conventional chemical synthesis. herts.ac.uk This "cell factory" approach is seen as one of the most viable strategies for the large-scale, commercial production of pheromones, which could make pheromone-based pest control more accessible for lower-value crops. frontiersin.orgbattelle.org

OrganismEngineered CapabilityRelevant Pheromone Component Type
Saccharomyces cerevisiaeExpression of insect fatty acid desaturases (FADs) and fatty acid reductases (FARs)C10-C18 fatty alcohols and acetates
Yarrowia lipolyticaHigh native production of fatty acids, engineered with pheromone biosynthesis genesC16 and C18 fatty acid derivatives
Escherichia coliModified fatty acid synthesis pathwaysVarious fatty acid-derived molecules

Deeper Inquiry into Olfactory Receptor Specificity and Signal Transduction Pathways

The remarkable specificity and sensitivity of insect responses to pheromones like this compound are governed by intricate molecular mechanisms at the periphery of the olfactory system. frontiersin.org Understanding these processes is crucial for developing more effective and targeted pest management tools. Future research is aimed at elucidating the precise interactions between pheromone molecules and their corresponding olfactory receptors (ORs).

Insects detect pheromones via specialized chemosensory neurons housed in hair-like structures called sensilla on their antennae. frontiersin.org The process involves several key steps:

Binding and Transport : Lipophilic pheromone molecules are solubilized and transported through the aqueous sensillum lymph by Pheromone Binding Proteins (PBPs). slideshare.net

Receptor Activation : The pheromone-PBP complex interacts with specific ORs located on the dendritic membrane of the olfactory receptor neurons (ORNs). frontiersin.org The extraordinary sensitivity and selectivity of these neurons are largely attributed to these specific receptors. frontiersin.org

Signal Transduction : Upon binding, the ORs initiate a signal transduction cascade that converts the chemical signal into an electrical one. slideshare.net Evidence supports the involvement of both fast, ionotropic mechanisms, where the receptor itself forms part of an ion channel, and slower, metabotropic pathways that involve G-protein coupled cascades. frontiersin.orgfrontiersin.org

A significant challenge is that hundreds of ORs exist, yet ligands have been identified for only a small fraction. nih.gov Deeper investigation is needed to map which specific receptors respond to this compound and its various blend components. Identifying the specific ORs and understanding their structure-function relationship will allow for the design of more potent and selective synthetic mimics or antagonists. Furthermore, clarifying the downstream signal transduction pathways will provide additional targets for manipulating insect behavior. nih.gov

Expanding the Applicability of this compound in Diverse Agricultural and Natural Ecosystems

This compound and its acetate (B1210297) ester are components of the sex pheromones for numerous lepidopteran pests, including the European corn borer (Ostrinia nubilalis) and various leafrollers. researchgate.netresearchgate.net Its application in Integrated Pest Management (IPM) programs primarily involves monitoring pest populations with baited traps and mating disruption. plantarchives.orgscoutlabs.ag Mating disruption involves permeating an area with synthetic pheromones to confuse males and prevent them from locating females, thereby reducing reproduction. basf.comredinational.com

The species-specific nature of pheromones makes them an environmentally benign alternative to broad-spectrum insecticides, as they have minimal impact on non-target organisms and beneficial insects like pollinators. scoutlabs.agbasf.com This characteristic is a key driver for expanding their use.

Future efforts are focused on:

New Formulations and Delivery Systems : Developing innovative dispenser technologies that ensure a controlled and prolonged release of this compound, improving field performance and cost-effectiveness. plantarchives.org

Broader Crop Applications : Moving beyond high-value horticultural crops to major row crops, a transition that depends heavily on reducing the cost of synthetic pheromones through methods like biotechnological production. battelle.org

Integration with Other Technologies : Combining pheromone traps with smart agriculture platforms, including autonomous monitoring and data analysis, to enable more precise and timely pest management decisions. plantarchives.org

Use in Natural Ecosystems : Exploring the use of this compound for managing invasive moth species in forests and other natural landscapes to protect biodiversity.

Mitigating the Evolution of Pheromone Resistance and Behavioral Adaptations in Target Pests

A significant long-term challenge for any pest control method is the potential for pests to evolve resistance. The continuous and widespread application of synthetic this compound for mating disruption exerts strong selection pressure on pest populations. blackwellpublishing.com This pressure could lead to evolutionary changes in the insect's chemical communication system, potentially rendering the synthetic pheromone less effective over time. blackwellpublishing.com

Mechanisms for resistance can include:

Shifts in Pheromone Blends : Female moths could evolve to produce a different ratio of pheromone components, and males could co-evolve a preference for this new blend. blackwellpublishing.com

Altered Male Response : Males could become less sensitive to the high background concentrations of the synthetic pheromone, a phenomenon known as habituation (a central nervous system change) or adaptation (a peripheral nervous system change). oup.com They might also evolve the ability to discriminate between the synthetic pheromone released from dispensers and the natural pheromone released by females.

Research indicates that using the most common pheromone blend in a disruptant can select for uncommon pheromone phenotypes within the population. blackwellpublishing.com Mitigating this risk requires proactive strategies. Future research directions include developing dynamic management strategies, such as rotating different pheromone blends or integrating pheromone use with other control tactics to reduce consistent selection pressure. Understanding the genetic basis of pheromone production and reception will be critical for predicting and countering the evolution of resistance.

Q & A

Q. How can (Z)-11-Tetradecen-1-ol be unambiguously identified in biological samples?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for identification. Compare retention times and mass spectra with authentic standards. Use chiral columns to resolve stereoisomers, as the Z-configuration is critical for biological activity .
  • Nuclear Magnetic Resonance (NMR) can confirm double bond geometry via coupling constants (e.g., J values for cis/trans isomers) and chemical shifts. Reference spectral libraries (e.g., NIST Chemistry WebBook) are essential for validation .

Q. What synthetic routes are most efficient for producing high-purity this compound?

Methodological Answer:

  • Wittig Reaction : Use (Z)-selective phosphorus ylides to form the double bond at position 11. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Enzymatic Acetylation : The yeast ATF1 acetyltransferase can selectively acetylate this compound to its acetate form, enabling enzymatic separation from byproducts .

Q. What biological roles does this compound play in insect communication systems?

Methodological Answer:

  • Pheromone Component : Acts as a sex attractant or inhibitor depending on stereochemistry. For example, in the eastern spruce budworm, (E)-11-tetradecen-1-ol inhibits attraction, while the Z-isomer may enhance it .
  • Field Trials : Use pheromone traps with blends (e.g., Z11-14:OH + Z11-14:OAc) to assess behavioral responses. Monitor trap catches under controlled environmental conditions .

Advanced Research Questions

Q. How do stereoisomers of 11-tetradecen-1-ol influence receptor binding kinetics in target insects?

Methodological Answer:

  • Molecular Docking : Model interactions using insect olfactory receptor structures (e.g., homology models based on Drosophila ORCO). Compare binding energies of Z- and E-isomers .
  • Electroantennography (EAG) : Measure antennal responses to stereoisomers. Dose-response curves can quantify potency differences .

Q. What analytical techniques optimize the separation of this compound from complex matrices like plant extracts?

Methodological Answer:

  • Silver Nitrate-Silica Gel Chromatography : Exploit Ag⁺-π interactions to resolve geometric isomers. Optimize solvent systems (e.g., hexane:acetone ratios) for elution .
  • Two-Dimensional GC (GC×GC) : Enhances resolution by coupling a non-polar first column with a polar secondary column. Use time-of-flight MS for peak deconvolution .

Q. How can contradictory data on the pheromone activity of this compound be resolved?

Methodological Answer:

  • Meta-Analysis : Systematically review studies for variables like insect population genetics, environmental conditions (e.g., temperature affecting volatility), and purity of test compounds .
  • Dose-Response Studies : Test activity across a gradient of concentrations. For example, low doses may attract, while high doses inhibit mating .

Q. What experimental designs minimize artifacts in quantifying this compound degradation in environmental samples?

Methodological Answer:

  • Isotope-Labeled Internal Standards : Use deuterated analogs (e.g., D₃-(Z)-11-tetradecen-1-ol) to correct for matrix effects and extraction losses .
  • Microcosm Studies : Simulate environmental conditions (UV exposure, microbial activity) and monitor degradation via LC-MS/MS. Include abiotic controls to distinguish biotic/abiotic pathways .

Data Presentation and Reproducibility

Q. What criteria ensure rigorous reporting of this compound synthesis and characterization?

Methodological Answer:

  • IUPAC Guidelines : Report exact stereochemistry (Z/E), purity (HPLC/GC area %), and spectral data (NMR δ values, MS fragmentation patterns) .
  • Deposit Raw Data : Share chromatograms, NMR FID files, and crystallographic data (if applicable) in public repositories (e.g., CCDC for X-ray structures) .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-11-Tetradecen-1-ol
Reactant of Route 2
Reactant of Route 2
(Z)-11-Tetradecen-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.